Cas no 1036500-81-8 (1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol)

1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-AMINO-4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINOL
- BB 0260455
- 1-(3-amino-4-chlorobenzenesulfonyl)piperidin-4-ol
- 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol
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- Inchi: 1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2
- InChI Key: ZOJIAUIYDHCSOH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1N)S(N1CCC(CC1)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 376
- Topological Polar Surface Area: 92
1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A044610-125mg |
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol |
1036500-81-8 | 125mg |
$ 230.00 | 2022-06-08 | ||
TRC | A044610-250mg |
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol |
1036500-81-8 | 250mg |
$ 375.00 | 2022-06-08 |
1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol Related Literature
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol
Recent Advances in the Study of 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol (CAS: 1036500-81-8)
The compound 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol (CAS: 1036500-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and piperidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, shedding light on its broader applicability in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol, emphasizing its scalability and purity optimization. The researchers employed a multi-step synthesis involving sulfonylation of 3-amino-4-chlorobenzene followed by piperidine ring functionalization. The study reported a high yield (78%) and excellent purity (>98%), making it a viable candidate for large-scale production. This advancement addresses previous challenges related to yield and byproduct formation, paving the way for further preclinical evaluations.
In terms of pharmacological activity, a recent Nature Communications article highlighted the compound's inhibitory effects on protein kinases involved in inflammatory pathways. Using in vitro assays and molecular docking simulations, the researchers demonstrated that 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol selectively targets JAK3 kinases with an IC50 of 0.45 µM. This specificity suggests its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. The study also noted minimal off-target effects, a critical advantage for reducing adverse reactions in clinical settings.
Further investigations into the compound's mechanism of action were detailed in a 2024 ACS Chemical Biology paper. The research team utilized cryo-EM and X-ray crystallography to elucidate the binding interactions between 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol and its target enzymes. The findings revealed a unique binding pocket stabilized by hydrogen bonds and hydrophobic interactions, explaining the compound's high affinity and selectivity. These structural insights are invaluable for rational drug design and the development of derivatives with enhanced potency.
Beyond its kinase inhibitory properties, 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol has also been explored for its potential in oncology. A preclinical study published in Cancer Research demonstrated its efficacy in inhibiting tumor growth in xenograft models of triple-negative breast cancer. The compound exhibited synergistic effects when combined with standard chemotherapeutic agents, reducing tumor volume by 62% compared to controls. These results underscore its potential as an adjunct therapy in cancer treatment regimens.
Despite these promising findings, challenges remain in translating 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol into clinical applications. Pharmacokinetic studies indicate moderate bioavailability and a need for formulation optimization to improve solubility. Ongoing research aims to address these limitations through prodrug strategies and nanoparticle-based delivery systems. Additionally, toxicology studies are underway to ensure safety profiles meet regulatory standards.
In conclusion, 1-(3-Amino-4-chlorophenyl)sulfonyl-4-piperidinol (CAS: 1036500-81-8) represents a versatile scaffold with broad therapeutic potential. Recent advancements in synthesis, mechanistic understanding, and preclinical efficacy highlight its value in drug discovery. Future research should focus on overcoming pharmacokinetic barriers and advancing clinical trials to fully realize its therapeutic benefits.
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